molecular formula C9H12N2O2 B13247634 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B13247634
M. Wt: 180.20 g/mol
InChI Key: XVAYSSKGDRDHDD-UHFFFAOYSA-N
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Description

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction proceeds through a cyclization mechanism, forming the imidazo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

Uniqueness

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8/h4,7H,2-3,5H2,1H3,(H,12,13)

InChI Key

XVAYSSKGDRDHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1CC(CC2)C(=O)O

Origin of Product

United States

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